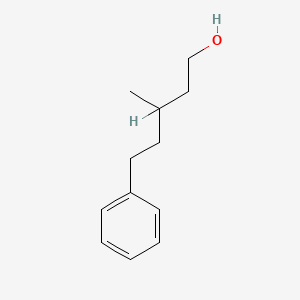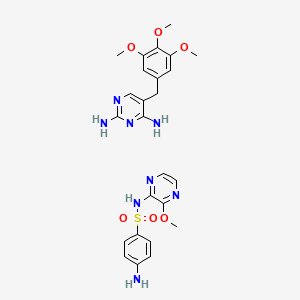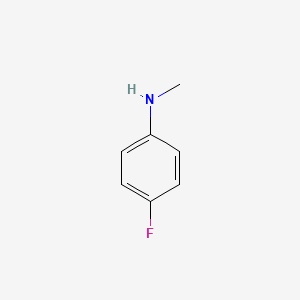
quinolin-8-yl (E)-3-phenylprop-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
quinolin-8-yl (E)-3-phenylprop-2-enoate is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a cinnamoyloxy group attached to the 8th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of quinolin-8-yl (E)-3-phenylprop-2-enoate typically involves the esterification of 8-hydroxyquinoline with cinnamic acid. This reaction can be catalyzed by various agents, including acid chlorides or anhydrides, in the presence of a base such as pyridine. The reaction is usually carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, green chemistry approaches, such as solvent-free reactions or the use of recyclable catalysts, can be employed to make the process more sustainable .
化学反応の分析
Types of Reactions: quinolin-8-yl (E)-3-phenylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of 8-(cinnamoyloxy)quinoline derivatives with reduced double bonds.
Substitution: Nucleophilic substitution reactions can occur at the quinoline ring, especially at positions 2 and 4, using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.
Substitution: Alkyl halides, aryl halides, bases like sodium hydride or potassium carbonate.
Major Products:
Oxidation: Quinoline-8-carboxylic acid derivatives.
Reduction: Reduced 8-(cinnamoyloxy)quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics.
Medicine: Potential therapeutic agent for the treatment of diseases such as malaria and cancer due to its ability to interact with biological targets.
Industry: Used in the synthesis of dyes and pigments, as well as in the development of materials with specific electronic properties
作用機序
The mechanism of action of quinolin-8-yl (E)-3-phenylprop-2-enoate involves its interaction with various molecular targets. The compound can act as a chelating agent, binding to metal ions and disrupting their biological functions. Additionally, it can interfere with enzyme activity by binding to active sites or altering enzyme conformation. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects .
類似化合物との比較
8-Hydroxyquinoline: A precursor to quinolin-8-yl (E)-3-phenylprop-2-enoate, known for its antimicrobial properties.
8-Quinolinamine: Exhibits broad-spectrum anti-infective activity and is used in the treatment of parasitic infections.
8-Methoxyquinoline: Known for its antifungal and antibacterial properties.
Uniqueness: this compound is unique due to the presence of the cinnamoyloxy group, which enhances its lipophilicity and ability to interact with biological membranes. This structural feature may contribute to its enhanced biological activity compared to other quinoline derivatives .
特性
分子式 |
C18H13NO2 |
|---|---|
分子量 |
275.3 g/mol |
IUPAC名 |
quinolin-8-yl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C18H13NO2/c20-17(12-11-14-6-2-1-3-7-14)21-16-10-4-8-15-9-5-13-19-18(15)16/h1-13H/b12-11+ |
InChIキー |
MGYIGSPQIHQSAA-VAWYXSNFSA-N |
SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=C2N=CC=C3 |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=CC3=C2N=CC=C3 |
正規SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=CC3=C2N=CC=C3 |
溶解性 |
20.2 [ug/mL] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B1219220.png)






![1',3'-Dimethylspiro[1,3,4,6,7,12b-hexahydro-[1]benzofuro[2,3-a]quinolizine-2,4'-1,3-diazinane]-2'-one](/img/structure/B1219237.png)



